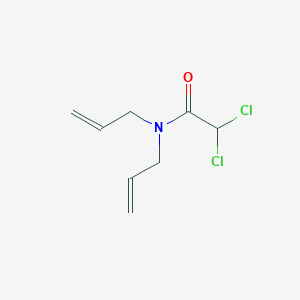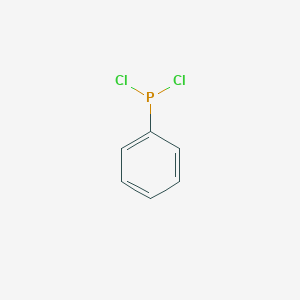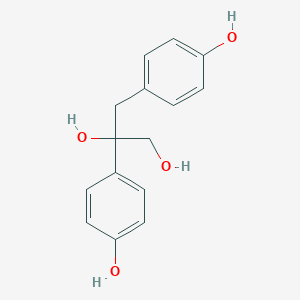![molecular formula C13H23N3O2 B166077 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide CAS No. 130573-54-5](/img/structure/B166077.png)
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole-4-carboxamide and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been found to interact with various proteins and enzymes involved in these pathways, leading to changes in gene expression and protein synthesis.
生化和生理效应
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Modulation of cellular signaling pathways.
2. Changes in gene expression and protein synthesis.
3. Alteration of cellular metabolism.
实验室实验的优点和局限性
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also some limitations to using this compound in lab experiments. For example, its effects may be dose-dependent, and it may not be suitable for use in certain experimental systems. Additionally, further research is needed to fully understand the potential side effects of this compound and its interactions with other drugs or compounds.
未来方向
There are several future directions for research on 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide. Some of these include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases.
2. Studying the effects of this compound on different cellular signaling pathways.
3. Examining the potential side effects of this compound and its interactions with other drugs or compounds.
4. Developing new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide is a valuable compound for scientific research. Its synthesis method is relatively simple, and it has been found to exhibit a range of biochemical and physiological effects. However, further research is needed to fully understand the potential therapeutic applications of this compound and its interactions with other drugs or compounds.
合成方法
The synthesis of 1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with (2S,3R)-2-hydroxy-3-nonyl succinic anhydride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard chromatographic techniques.
科学研究应用
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound include:
1. Studying the role of imidazole-4-carboxamide derivatives in cellular signaling pathways.
2. Investigating the effects of this compound on gene expression and protein synthesis.
3. Examining the potential therapeutic applications of this compound in the treatment of various diseases.
属性
CAS 编号 |
130573-54-5 |
|---|---|
产品名称 |
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide |
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC 名称 |
1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C13H23N3O2/c1-3-4-5-6-7-12(10(2)17)16-8-11(13(14)18)15-9-16/h8-10,12,17H,3-7H2,1-2H3,(H2,14,18)/t10-,12+/m0/s1 |
InChI 键 |
JWHINRCANJWPCL-UHFFFAOYSA-N |
手性 SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=C(N=C1)C(=O)N |
SMILES |
CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N |
规范 SMILES |
CCCCCCC(C(C)O)N1C=C(N=C1)C(=O)N |
同义词 |
1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'R,3'S)-isomer 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide oxalate, (2'S,3'R)-isomer 1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide, (2'R,3'S)-isomer 1-HNIC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



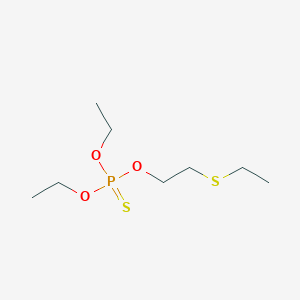
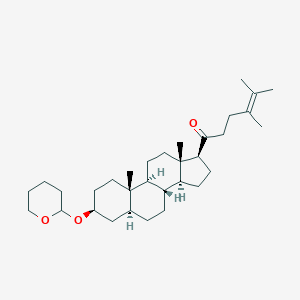
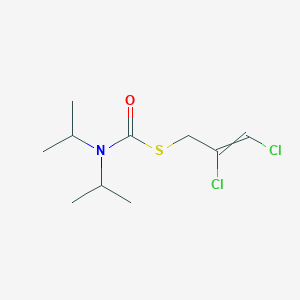
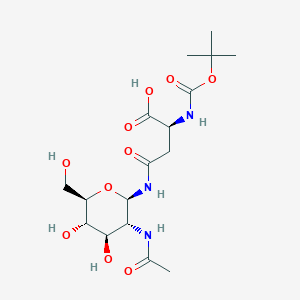
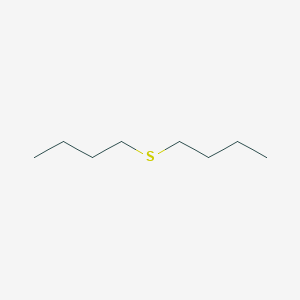
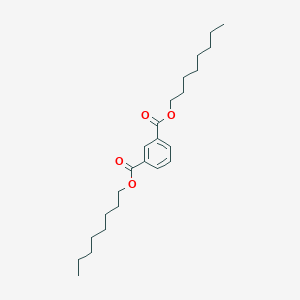
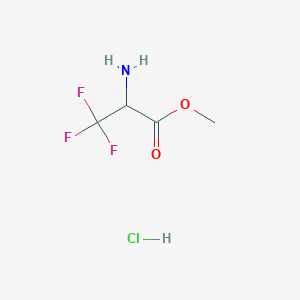
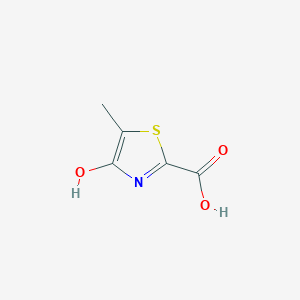
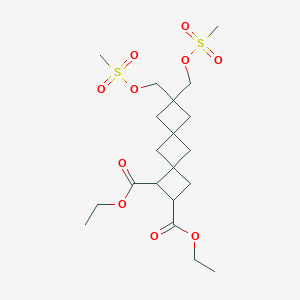
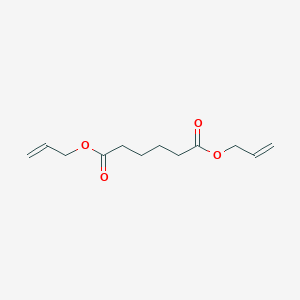
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)
